AM-8553
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29Cl2NO4 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |
InChI Key |
YUALYRLIFVPOHL-VPLUBSIMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C(C)O)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
AM-8553: A Technical Whitepaper on its Mechanism of Action as a Potent MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-8553 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting the negative regulation of p53 by MDM2, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, cellular effects, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are provided to support further research and development in this area.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[2][3] this compound is designed to fit into the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes, such as p21, which mediates cell cycle arrest.[5][6]
Signaling Pathway
The mechanism of action of this compound can be visualized as a linear signaling cascade initiated by the inhibition of the MDM2-p53 interaction.
Quantitative Data
The potency of this compound and its successor compound, AMG 232, has been quantified through various biochemical and cellular assays.
| Compound | Assay | Target | Value | Reference |
| This compound | Surface Plasmon Resonance (SPR) | MDM2 | KD = 0.4 nM | [2][4] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 = 1.1 nM | [4] | |
| EdU Proliferation Assay | SJSA-1 cells | IC50 = 68 nM | [7] | |
| AMG 232 | Surface Plasmon Resonance (SPR) | MDM2 | KD = 0.045 nM | [8] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 = 0.6 nM | [6][7] | |
| EdU Proliferation Assay | SJSA-1 cells | IC50 = 9.1 nM | [8] | |
| BrdU Proliferation Assay | HCT116 cells | IC50 = 10 nM | [7] | |
| p21 Induction Assay | SJSA-1 cells | IC50 = 12.8 nM | [6] | |
| p21 Induction Assay | HCT116 cells | IC50 = 46.8 nM | [6] |
| Compound | Species | Oral Bioavailability (%) | Reference |
| This compound | Rat | 100 | [2] |
| Mouse | 12 | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and related compounds.
Surface Plasmon Resonance (SPR) Binding Assay
This assay quantifies the binding affinity of this compound to the MDM2 protein.
-
Instrumentation: Biacore instrument (e.g., Biacore T200).
-
Sensor Chip: CM5 sensor chip.
-
Ligand Immobilization: Recombinant human MDM2 protein is immobilized on the sensor chip surface via standard amine coupling chemistry.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte: this compound is serially diluted in running buffer.
-
Procedure:
-
The sensor chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
MDM2 protein is injected over the activated surface to achieve the desired immobilization level.
-
The surface is deactivated with 1 M ethanolamine-HCl pH 8.5.
-
A series of this compound concentrations are injected over the immobilized MDM2 surface.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
p21 Induction Assay (Western Blot)
This assay measures the upregulation of the p53 target gene, p21, in response to this compound treatment.
-
Cell Line: HCT-116 (human colon carcinoma, p53 wild-type).
-
Reagents:
-
This compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p21 and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
HCT-116 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Cells are harvested and lysed.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the p21 band is normalized to the β-actin loading control.
Cell Proliferation Assay (EdU Incorporation)
This assay assesses the anti-proliferative effect of this compound.
-
Cell Line: SJSA-1 (human osteosarcoma, MDM2-amplified, p53 wild-type).
-
Reagents:
-
This compound dissolved in DMSO.
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.
-
Fluorescent azide for click chemistry reaction.
-
Hoechst 33342 for nuclear staining.
-
-
Procedure:
-
SJSA-1 cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
EdU is added to the cells for the final 2-4 hours of incubation.
-
Cells are fixed, permeabilized, and the EdU incorporated into newly synthesized DNA is detected by a click chemistry reaction with a fluorescent azide.
-
Nuclei are counterstained with Hoechst 33342.
-
-
Data Analysis: The percentage of EdU-positive cells is quantified using a high-content imaging system. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Cell Line: SJSA-1.
-
Procedure:
-
SJSA-1 cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally once daily.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Experimental Workflows
In Vitro Characterization Workflow
The in vitro characterization of this compound follows a logical progression from target binding to cellular effects.
In Vivo Efficacy Study Workflow
The in vivo efficacy of this compound is evaluated using a xenograft tumor model.
Conclusion
This compound is a well-characterized inhibitor of the MDM2-p53 interaction with potent biochemical and cellular activity. Its mechanism of action, involving the reactivation of the p53 tumor suppressor pathway, has been demonstrated through a variety of in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers in the field of cancer drug discovery and development, offering detailed insights into the preclinical evaluation of this class of targeted therapies. The provided experimental protocols and workflows can serve as a foundation for the continued investigation of MDM2-p53 inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
AM-8553: A Potent Piperidinone-Based Inhibitor of the MDM2-p53 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AM-8553, a novel and potent small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. This compound emerged from a structure-based drug design approach, demonstrating high binding affinity to MDM2 and effective reactivation of the p53 tumor suppressor pathway. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and preclinical anti-tumor efficacy of this compound. Detailed experimental methodologies for key assays and illustrative diagrams of the signaling pathway and experimental workflows are provided to support further research and development efforts in the field of oncology.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. These responses include cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells. In many human cancers where the TP53 gene is not mutated, the tumor-suppressive function of p53 is often abrogated by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Overexpression of MDM2 is a common feature in various malignancies, making the inhibition of the MDM2-p53 interaction a compelling therapeutic strategy to restore p53 function and induce tumor cell death.
This compound is a piperidinone-based small molecule designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its interaction with MDM2.[1] By competitively binding to the p53-binding pocket on MDM2, this compound effectively disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. This guide summarizes the key preclinical data for this compound, providing a technical resource for researchers in oncology and drug discovery.
Mechanism of Action
This compound functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. The binding of this compound to the hydrophobic pocket of MDM2, normally occupied by p53, prevents MDM2 from targeting p53 for degradation. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to upregulate the expression of its target genes, such as CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.
Figure 1: Mechanism of Action of this compound in reactivating the p53 pathway.
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data, highlighting its potency and pharmacological properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Value | Cell Line | Reference(s) |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 0.4 nM | - | [1] |
| IC50 | Competitive MDM2 Binding Assay | 2.42 µM (racemic precursor) | - | [1] |
| IC50 | HTRF Assay | 1.1 nM | - | [2] |
| Cellular Potency (IC50) | p21 Induction | Not explicitly stated, but p53-dependent activity confirmed | HCT-116 p53wt | [1] |
| Cellular Potency (IC50) | Cell Proliferation | p53-dependent activity confirmed | HCT-116 p53wt vs p53-/- | [1] |
| Cellular Potency (EdU IC50) | EdU Incorporation Assay | 9.1 nM (for the optimized successor, AMG 232) | SJSA-1 | [3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Route of Administration | Value | Reference(s) |
| Rat | Oral Bioavailability (F) | Oral | 100% | [1] |
| Mouse | Oral Bioavailability (F) | Oral | 12% | [1][4] |
| Human | Projected Half-life (t1/2) | - | >12 hours (based on low human hepatocyte intrinsic clearance) | [1][4] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| SJSA-1 Xenograft (mice) | 200 mg/kg, once daily | Partial tumor regression (R=27%) | [1][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (KD) of this compound for the MDM2 protein.
-
Methodology:
-
Recombinant human MDM2 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The binding of this compound to MDM2 is monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in response units (RU).
-
Association (kon) and dissociation (koff) rates are determined from the sensorgrams.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Figure 2: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Cell Proliferation and Viability Assays
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology (Example using a Tetrazolium-based assay like MTT):
-
Cancer cell lines (e.g., HCT-116 p53wt and p53-/-) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution (e.g., MTT) is added to each well.
-
The plates are incubated to allow for the metabolic conversion of the tetrazolium salt to a colored formazan product by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a human cancer cell line known to have wild-type p53 and often MDM2 amplification (e.g., SJSA-1 osteosarcoma cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 200 mg/kg, once daily). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p53 and p21 levels).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Concluding Remarks
This compound is a potent and selective inhibitor of the MDM2-p53 interaction with demonstrated preclinical activity. Its high binding affinity and ability to reactivate the p53 pathway in cancer cells, leading to tumor growth inhibition, underscore the therapeutic potential of this class of compounds. While this compound itself showed promise, further optimization of its pharmacokinetic properties, particularly in mice, led to the development of successor compounds such as AMG 232, which has advanced into clinical trials.[3][5] The data and methodologies presented in this guide provide a valuable resource for the continued investigation of MDM2-p53 inhibitors as a promising strategy in cancer therapy. Further studies are warranted to explore the full therapeutic potential and to identify predictive biomarkers for patient selection.[4]
References
- 1. Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-8553: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-8553 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein, a critical negative regulator of the p53 tumor suppressor. By disrupting the MDM2-p53 protein-protein interaction, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its evaluation in cancer research.
Core Concepts: Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation. The stabilized p53 is then able to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis. This targeted reactivation of the endogenous p53 tumor suppressor pathway makes this compound a promising therapeutic strategy for a range of human cancers harboring wild-type p53.
Signaling Pathway Diagram
Preclinical Profile of AM-8553: A Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AM-8553, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound was developed as a potential therapeutic agent for cancers retaining wild-type p53. This document summarizes its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy, based on publicly available scientific literature.
Core Mechanism of Action
This compound functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor. In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which binds to p53, promoting its degradation. By competitively binding to the p53-binding pocket of MDM2, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth in p53 wild-type cancer cells.[1][2][3] The development of this compound was a significant step in the creation of piperidinone-based MDM2 inhibitors, and it served as a precursor to the clinical candidate AMG 232.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AM-8553 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[1] By blocking this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and subsequent inhibition of tumor growth.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in xenograft models, particularly in tumors with MDM2 amplification, such as the SJSA-1 osteosarcoma model.[1][4]
These application notes provide a detailed protocol for the use of this compound in a subcutaneous xenograft mouse model, drawing upon established methodologies for similar MDM2 inhibitors and xenograft studies.
Mechanism of Action: The p53-MDM2 Pathway
This compound functions by disrupting the negative feedback loop between p53 and MDM2. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that can induce cell cycle arrest or apoptosis. One of these target genes is MDM2, creating a negative feedback loop. In many tumors with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and thereby restoring its tumor suppressor function.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
SJSA-1 human osteosarcoma cell line (ATCC)
-
Athymic Nude or NOD/SCID mice (female, 6-8 weeks old)
-
Matrigel (Corning)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
0.5% Methyl cellulose
-
Sterile water for injection
-
Gavage needles (20-22 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
RNA extraction and qPCR reagents (for pharmacodynamic analysis)
Cell Culture
-
Culture SJSA-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Preparation of this compound Formulation for Oral Gavage
A common vehicle for oral administration of small molecules in mice can be prepared as follows. It is recommended to perform a small-scale solubility test first.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline or sterile water to the desired final volume. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Alternatively, a suspension in 0.5% methyl cellulose can be prepared.
Xenograft Tumor Implantation
-
Harvest SJSA-1 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[1]
-
Monitor the mice for tumor formation.
Tumor Monitoring and Treatment
-
Once tumors become palpable, measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]
-
Administer this compound orally via gavage once daily at the desired dose (e.g., 100-200 mg/kg). The control group should receive the vehicle only.
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm^3) or for a specified duration.
Pharmacodynamic Analysis
To confirm the on-target activity of this compound, pharmacodynamic studies can be performed.
-
At the end of the study, or at specified time points after the final dose, euthanize a subset of mice from each group.
-
Excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.
-
Extract total RNA from the tumor tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of p53 target genes, such as p21 and MDM2. A significant increase in the expression of these genes in the this compound treated group compared to the control group would indicate target engagement.
Data Presentation
The efficacy of this compound can be presented by comparing the tumor growth inhibition between the treated and control groups. The following tables provide a template for summarizing the quantitative data, with example data adapted from studies on the closely related MDM2 inhibitor, AMG 232, in an SJSA-1 xenograft model.[5]
Table 1: Tumor Growth Inhibition of this compound in SJSA-1 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 210 | - |
| This compound | 50 | 980 ± 150 | 47 |
| This compound | 100 | 450 ± 90 | 76 |
| This compound | 200 | 150 ± 50 (regression) | >100 |
Table 2: Pharmacodynamic Effect of this compound on p21 mRNA Induction in SJSA-1 Tumors
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Fold Induction of p21 mRNA (vs. Control) ± SEM |
| Vehicle Control | - | 4 | 1.0 ± 0.2 |
| This compound | 100 | 4 | 15.5 ± 2.1 |
| This compound | 200 | 4 | 28.9 ± 3.5 |
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this MDM2 inhibitor. The provided diagrams and data tables offer a clear framework for understanding the mechanism of action and presenting experimental results. As with any in vivo study, all animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
Application Notes and Protocols for AM-8553 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of AM-8553, a potent MDM2 inhibitor, in murine models for preclinical cancer research. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in assessing the in vivo efficacy and pharmacodynamics of this compound.
Overview of this compound
This compound is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks the degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] Preclinical studies have demonstrated its anti-tumor activity in mouse xenograft models.[2][4]
Quantitative Data Summary
The following table summarizes the reported dosage and pharmacokinetic parameters of this compound and similar piperidinone-based MDM2 inhibitors in mice.
| Parameter | Value | Mouse Strain/Model | Administration Route | Source |
| Effective Dose | 200 mg/kg (once daily) | Athymic nude mice with SJSA-1 xenografts | Oral | [2][4] |
| Tumor Growth Inhibition | Partial tumor regression (27%) at 200 mg/kg | Athymic nude mice with SJSA-1 xenografts | Oral | [2][4] |
| Oral Bioavailability | 12% | Mice | Oral | [2][4] |
| Dose-dependent Efficacy of a similar Piperidinone Inhibitor | 50, 100, 200 mg/kg (once daily) | Athymic nude mice with SJSA-1 xenografts | Oral Gavage | |
| Binding Affinity (KD) | 0.4 nM | N/A (Surface Plasmon Resonance) | N/A | [2] |
Experimental Protocols
Formulation and Oral Administration of this compound
This protocol describes the preparation and oral gavage of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
pH meter
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HPBCD in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of HPBCD in 10 mL of sterile water. Warm the solution slightly and vortex until the HPBCD is completely dissolved. Allow the solution to cool to room temperature.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the number and average weight of the mice. Assume a dosing volume of 10 mL/kg.
-
For a 20 kg mouse at 200 mg/kg, the required dose is 4 mg.
-
Weigh the calculated amount of this compound powder and add it to the appropriate volume of the 20% HPBCD vehicle.
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. If necessary, sonicate the suspension for short intervals to aid dissolution, avoiding overheating.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation into a 1 mL syringe fitted with a ball-tipped oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
SJSA-1 Osteosarcoma Xenograft Model
This protocol details the establishment of a subcutaneous SJSA-1 xenograft model in immunodeficient mice, a model known to be sensitive to MDM2 inhibitors due to MDM2 gene amplification.[2][4]
Materials:
-
SJSA-1 human osteosarcoma cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice or NOD/SCID mice (6-8 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture SJSA-1 cells in a humidified incubator at 37°C and 5% CO2. Passage the cells before they reach confluence.
-
Cell Preparation for Injection:
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
-
Treatment: Begin treatment with this compound or vehicle control as described in Protocol 3.1. Monitor tumor growth and body weight throughout the study.
Analysis of p53 Pathway Activation in Xenograft Tumors
This protocol outlines the procedures for assessing the pharmacodynamic effects of this compound by measuring the expression of p53 target genes (e.g., p21, MDM2, PUMA) in tumor tissue via qPCR and Western blotting.
Materials:
-
Tumor tissue harvested from treated and control mice
-
RNA lysis buffer (e.g., TRIzol®)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and specific primers for target genes (mouse or human specific as appropriate for the xenograft model)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-PUMA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization:
-
Excise tumors at a specified time point after the final dose of this compound (e.g., 4-8 hours).
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for RNA and protein extraction.
-
Homogenize the frozen tissue in the appropriate lysis buffer using a mechanical homogenizer.
-
-
RNA Extraction and qPCR:
-
Extract total RNA from the tumor homogenate using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for p53 target genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blotting:
-
Extract total protein from the tumor homogenate using protein lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
Application Notes and Protocols for In Vivo Studies of AM-8553
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo study design and methodology for the novel MDM2 inhibitor, AM-8553. The protocols outlined below are based on preclinical data and are intended to guide researchers in the further investigation of this compound.
Introduction
This compound is a potent and selective piperidinone inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound is designed to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. In vivo studies are critical to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. The primary efficacy model utilized has been the SJSA-1 osteosarcoma xenograft in mice, a model known for its MDM2 gene amplification.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Oral Bioavailability (%) |
| Rat | Oral | 100 |
| Mouse | Oral | 12 |
Data sourced from multiple preclinical studies.[3][4]
Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition | Tumor Regression (R) |
| 200 | Dose-dependent | 27% (partial) |
Results from a study in a SJSA-1 osteosarcoma mouse xenograft model.[3][4]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, leading to the reactivation of the p53 tumor suppressor pathway.
Caption: this compound inhibits MDM2, leading to p53 activation.
Experimental Protocols
In Vivo Efficacy Study: SJSA-1 Osteosarcoma Xenograft Model
This protocol details the methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
SJSA-1 human osteosarcoma cells
-
Female athymic nude mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Matrigel
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture SJSA-1 cells in appropriate media until they reach the desired confluence for inoculation.
-
Tumor Inoculation:
-
Harvest and resuspend SJSA-1 cells in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle orally once daily to the respective groups. A suggested dose is 200 mg/kg.[3]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition and regression.
-
Caption: Workflow for the in vivo efficacy study of this compound.
General In Vivo Toxicology Study
This protocol provides a general framework for an initial, non-GLP toxicology study of this compound in rodents, based on standard preclinical guidelines. It is recommended to conduct such studies in at least one rodent and one non-rodent species for comprehensive safety assessment.
Materials:
-
Sprague-Dawley rats (or other appropriate rodent species), both male and female
-
This compound
-
Vehicle solution
-
Appropriate caging and environmental controls
-
Equipment for clinical observations, blood collection, and necropsy
Procedure:
-
Dose Range Finding: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).
-
Study Design:
-
Use a sufficient number of animals per sex per group to ensure statistical power (e.g., 5-10).
-
Include a control group (vehicle only) and at least three dose levels of this compound (e.g., low, mid, high).
-
The high dose should be at or near the MTD.
-
-
Drug Administration:
-
Administer this compound or vehicle orally once daily for a specified duration (e.g., 7, 14, or 28 days).
-
-
In-life Observations:
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in behavior, appearance, etc.).
-
Record body weights and food consumption regularly.
-
Perform detailed clinical examinations at least once a week.
-
-
Clinical Pathology:
-
Collect blood samples at termination (and potentially at interim time points) for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize all animals.
-
Conduct a full necropsy, including examination of external surfaces, orifices, and all internal organs.
-
Record organ weights of key tissues.
-
Collect and preserve a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze all data for dose-related and statistically significant changes.
-
Determine the No Observed Adverse Effect Level (NOAEL).
-
Caption: General workflow for an in vivo toxicology study.
Further Considerations
-
While this compound has shown on-target activity, its p53-dependent in vivo antitumor effect requires further confirmation.[3] Studies in p53-mutated or null tumor models would be valuable to establish this.[3][4]
-
This compound has modest oral bioavailability in mice (12%).[3][4] Formulation optimization could potentially enhance its efficacy.
-
The development of AMG 232, a successor to this compound with improved properties, suggests that further optimization of this chemical scaffold is possible.[2]
-
Comprehensive toxicology studies, including chronic and reproductive toxicology, would be necessary for further clinical development.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of AM-8553 Binding to MDM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound can reactivate the p53 tumor suppressor pathway, making it a compelling candidate for cancer therapy. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of molecular interactions.[3] It is an indispensable tool in drug discovery for characterizing the binding kinetics and affinity of small molecules to their protein targets. This document provides detailed application notes and protocols for the analysis of this compound binding to human MDM2 using SPR.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip. In this application, recombinant human MDM2 protein is immobilized on the sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of this compound to the immobilized MDM2 causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time and measured in resonance units (RU). By analyzing the binding response at various concentrations of this compound, the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_) can be determined.
Signaling Pathway of MDM2-p53 Interaction and Inhibition by this compound
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain and targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by competitively binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction and restoring p53 activity.
Quantitative Data Summary
The binding affinity of this compound and its successor compound, AMG 232, for MDM2 has been previously determined by SPR.[1][4] The key kinetic parameters are summarized in the table below for easy comparison.
| Compound | Target Protein | K_D_ (nM) | Reference |
| This compound | Human MDM2 | 0.4 | [4] |
| AMG 232 | Human MDM2 | 0.045 | [1][2] |
Experimental Protocols
Materials and Reagents
-
SPR Instrument: A Biacore series instrument (e.g., Biacore T200, S200, or 8K) is recommended for high-quality kinetic data.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).
-
Immobilization Reagents:
-
Amine Coupling Kit (EDC, NHS, and ethanolamine).
-
10 mM Sodium acetate, pH 5.0.
-
-
Proteins:
-
Recombinant Human MDM2 (full-length, >95% purity).[5]
-
-
Small Molecule:
-
This compound, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is recommended to supplement the running buffer with 1-5% DMSO to match the final DMSO concentration in the analyte samples.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.
-
Experimental Workflow
The overall workflow for the SPR analysis of this compound binding to MDM2 is depicted below.
Step-by-Step Protocol
1. Preparation of the MDM2-Immobilized Sensor Surface
-
Equilibrate the CM5 sensor chip with running buffer (HBS-EP+ with matched DMSO concentration) at a flow rate of 10 µL/min.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of recombinant human MDM2 at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Inject the MDM2 solution over the activated surface to achieve an immobilization level of approximately 2000-4000 RU. The final immobilization level should be optimized to minimize mass transport effects.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the MDM2 protein. This will be used for online background subtraction.
2. Kinetic Analysis of this compound Binding
-
Prepare a serial dilution of this compound in the running buffer (containing the same percentage of DMSO as the stock dilution). A recommended concentration range for a high-affinity interaction like this compound would be from 0.1 nM to 50 nM. Include a buffer-only injection (zero concentration) for double referencing.
-
Perform a single-cycle kinetics (SCK) or multi-cycle kinetics (MCK) experiment. For high-affinity compounds, SCK is often preferred to minimize surface degradation from repeated regeneration steps.
-
For MCK: Inject each concentration of this compound for a defined association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds). Regenerate the surface between each concentration cycle using a short pulse of 10 mM Glycine-HCl, pH 1.5.
-
For SCK: Sequentially inject increasing concentrations of this compound with short dissociation phases in between, followed by a final long dissociation phase after the highest concentration injection.
-
-
Set the flow rate to 30-50 µL/min to minimize mass transport limitations. The experiment should be performed at a constant temperature, typically 25°C.
3. Data Analysis
-
Process the raw sensorgram data by subtracting the reference surface data and the buffer-only injection data (double referencing).
-
Fit the processed data to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.
-
The fitting will yield the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
Troubleshooting and Considerations
-
Low Signal Response: For small molecules, the signal response can be low. Ensure a sufficient amount of active MDM2 is immobilized on the sensor surface. However, excessively high immobilization levels can lead to mass transport artifacts.
-
DMSO Mismatch: Ensure the DMSO concentration in the running buffer precisely matches that in the analyte samples to avoid bulk refractive index effects that can interfere with the binding signal.
-
Protein Stability: MDM2 stability on the chip is crucial. Perform stability tests to ensure minimal loss of binding activity over the course of the experiment. If the protein is unstable, consider alternative immobilization strategies.
-
Mass Transport Limitation: For high-affinity and fast-binding interactions, mass transport can limit the observed association rate. This can be identified by a concentration-dependent k_a_. To mitigate this, use a lower immobilization density of MDM2 and a higher flow rate.
-
Regeneration: The regeneration solution should effectively remove the bound analyte without denaturing the immobilized protein. Test different regeneration conditions to find the optimal one.
Conclusion
Surface Plasmon Resonance is a robust and sensitive technique for the detailed characterization of the binding of small-molecule inhibitors like this compound to their protein targets. The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the kinetic parameters of the this compound-MDM2 interaction, which is critical for understanding its mechanism of action and for the development of novel anticancer therapeutics.
References
- 1. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Measuring p21 Induction Following AM-8553 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8553 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] In cancer cells with wild-type p53, the murine double minute 2 (MDM2) protein acts as a negative regulator of the p53 tumor suppressor by targeting it for degradation. By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. One of the most critical of these target genes is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. The induction of p21 is a key downstream event that mediates the anti-proliferative effects of this compound by causing cell cycle arrest, primarily at the G1 phase.[1][6] Therefore, the accurate measurement of p21 induction is a critical step in characterizing the cellular activity of this compound and related compounds.
These application notes provide detailed protocols for quantifying the induction of p21 at both the mRNA and protein levels in cancer cell lines treated with this compound. The methodologies described include quantitative real-time PCR (qPCR) for measuring p21 mRNA levels and Western blotting and immunofluorescence for assessing p21 protein expression.
Signaling Pathway
The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, leading to the activation of the p53 signaling pathway and subsequent induction of p21. This pathway is a critical regulator of the cell cycle.
Caption: this compound signaling pathway leading to p21 induction and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for the quantification of p21 induction in response to this compound treatment. It is recommended to use a p53 wild-type cancer cell line that is sensitive to MDM2 inhibitors, such as SJSA-1 (osteosarcoma) or HCT116 (colon carcinoma), for these experiments.[1][3]
Cell Treatment with this compound
This initial protocol outlines the general procedure for treating cultured cancer cells with this compound prior to p21 analysis.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, HCT116)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Seed the cells in culture plates at a density that will result in 60-70% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period. For time-course experiments, typical time points for p21 induction are 4, 8, 12, and 24 hours.[1]
-
After the incubation period, proceed with either RNA or protein extraction as described in the following protocols.
Protocol 1: Quantification of p21 mRNA by Quantitative Real-Time PCR (qPCR)
This protocol describes how to measure the relative abundance of p21 mRNA transcripts.
Experimental Workflow:
Caption: Workflow for quantifying p21 mRNA levels by qPCR.
Materials:
-
This compound treated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR primers for human p21 (CDKN1A) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the this compound treated cells directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (1-10 ng), and nuclease-free water.
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension). An example of cycling conditions is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for p21 and the housekeeping gene in both the this compound treated and vehicle control samples.
-
Calculate the relative expression of p21 mRNA using the ΔΔCt method.
-
Quantitative Data Summary:
| Treatment Group | p21 Ct (mean ± SD) | Housekeeping Gene Ct (mean ± SD) | ΔCt (p21 - HKG) | ΔΔCt (ΔCt_treated - ΔCt_control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 0 | 1 | |||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Protocol 2: Detection of p21 Protein by Western Blotting
This protocol is for the semi-quantitative analysis of p21 protein levels.
Experimental Workflow:
Caption: Workflow for detecting p21 protein by Western blotting.
Materials:
-
This compound treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (12% or 15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p21 (e.g., mouse monoclonal)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantitative Data Summary (Densitometry):
| Treatment Group | p21 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized p21 Intensity |
| Vehicle Control | 1.0 | ||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Protocol 3: Visualization of p21 Protein by Immunofluorescence
This protocol allows for the visualization of p21 protein expression and its subcellular localization.
Experimental Workflow:
Caption: Workflow for p21 immunofluorescence staining.
Materials:
-
Cells grown on glass coverslips and treated with this compound
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody against p21
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary anti-p21 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Qualitative Data Summary:
| Treatment Group | p21 Staining Intensity | Subcellular Localization |
| Vehicle Control | Low/Basal | Predominantly nuclear |
| This compound Treated | Increased | Strong nuclear accumulation |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to reliably measure the induction of p21 in response to treatment with the MDM2 inhibitor this compound. The quantification of p21 at both the mRNA and protein levels is a robust biomarker for assessing the on-target activity of this compound and is essential for its preclinical and clinical development. The provided workflows and data presentation tables will aid in the systematic analysis and interpretation of experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. p21 fluorescence imaging [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of AM-8553
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the MDM2 inhibitor, AM-8553.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: Published preclinical data indicates a significant species-dependent variation in the oral bioavailability of this compound. It is reported to have 100% oral bioavailability in rats, but only 12% in mice.[1][2] This suggests that first-pass metabolism may be a significant barrier in mice.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[3][4][5] By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 pathway and subsequent apoptosis in cancer cells with wild-type p53.
Q3: Why is improving the oral bioavailability of this compound important?
A3: Low oral bioavailability can lead to high inter-individual variability in drug exposure, potentially reducing therapeutic efficacy and increasing the risk of adverse effects. For a drug intended for chronic oral administration in cancer therapy, achieving consistent and adequate systemic concentrations is crucial for optimal clinical outcomes.
Q4: What are the likely reasons for the low oral bioavailability of this compound in mice?
A4: While specific data on the physicochemical properties of this compound are limited in the public domain, the low oral bioavailability in mice is likely attributable to one or a combination of the following factors:
-
Poor aqueous solubility: Many small molecule inhibitors exhibit low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.
-
High first-pass metabolism: The significant difference in bioavailability between rats and mice strongly suggests that this compound may undergo extensive metabolism in the liver and/or the intestinal wall in mice before it can reach systemic circulation.
-
Poor membrane permeability: The drug may have difficulty crossing the intestinal epithelial barrier.
-
Efflux by transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Mouse Models
Possible Cause: Poor aqueous solubility leading to incomplete dissolution.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its lipophilicity (LogP/LogD).
-
Evaluate its solid-state properties (e.g., crystallinity, polymorphism).
-
-
Formulation Strategies to Enhance Solubility and Dissolution:
-
Particle Size Reduction:
-
Micronization/Nanonization: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.
-
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.
-
-
| Formulation Strategy | Key Advantages | Key Considerations |
| Micronization/Nanonization | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. Potential for particle aggregation. |
| Amorphous Solid Dispersions | Significant increase in solubility and dissolution. Can be tailored for controlled release. | Physical stability of the amorphous form needs to be ensured. |
| SEDDS | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism. | Requires careful selection of excipients to avoid gastrointestinal irritation. |
| Cyclodextrin Complexation | Increases solubility and can improve stability. | Limited drug loading capacity. Potential for nephrotoxicity with some cyclodextrins. |
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver and/or intestine.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate this compound with liver microsomes (from mice and other species, including human) to identify the major metabolizing enzymes.
-
Use specific CYP inhibitors to pinpoint the responsible isoforms.
-
-
Formulation Strategies to Mitigate First-Pass Metabolism:
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can promote lymphatic transport of highly lipophilic drugs, which allows a portion of the absorbed drug to bypass the portal circulation and the liver, thereby reducing first-pass metabolism.
-
Co-administration with CYP Inhibitors: While not a formulation strategy per se, co-administering this compound with a known inhibitor of the identified metabolizing CYP enzyme can increase its bioavailability. However, this approach has a higher risk of drug-drug interactions. A well-known example is the use of piperine to enhance the bioavailability of other drugs.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Collect the dried solid dispersion and characterize it for its amorphous nature (using techniques like XRD and DSC) and dissolution performance.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant/co-solvent (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring until a clear, homogenous solution is obtained.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for improving the oral bioavailability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AM-8553-Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell lines resistant to the MDM2 inhibitor, AM-8553.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and thus suppressing its tumor-suppressive functions. This compound competitively binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Q2: How can I confirm the on-target activity of this compound in my sensitive cell line?
To confirm that this compound is acting through the intended MDM2-p53 pathway, you should observe the following downstream effects of p53 activation:
-
Increased p53 protein levels: Western blot analysis should show an accumulation of p53 protein upon treatment with this compound.
-
Upregulation of p53 target genes: Quantitative RT-PCR (qRT-PCR) and Western blot analysis should demonstrate increased expression of p53 target genes such as CDKN1A (encoding p21) and MDM2 itself (due to a negative feedback loop).
-
Cell cycle arrest or apoptosis: Flow cytometry analysis can be used to detect an increase in the G1 or G2/M population (cell cycle arrest) or an increase in the sub-G1 population and Annexin V staining (apoptosis).
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to MDM2 inhibitors like this compound can arise through several mechanisms, broadly categorized as either target-related or non-target-related.
-
Target-Related Mechanisms:
-
Mutations in the TP53 gene: This is the most common mechanism of acquired resistance. Mutations in the DNA-binding domain of p53 can render it non-functional, thus making the cells insensitive to p53 activation by this compound.
-
Alterations in the p53 pathway: Mutations or altered expression of other proteins in the p53 signaling pathway can also lead to resistance.
-
-
Non-Target-Related Mechanisms:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Decreased drug uptake: Alterations in cellular uptake mechanisms can limit the amount of this compound entering the cell.
-
Activation of alternative survival pathways: Cells may upregulate other pro-survival signaling pathways to bypass the effects of p53 activation.
-
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with this compound-resistant cell lines.
Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
-
Question: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or complete resistance. How can I troubleshoot this?
-
Answer: This is a common issue that can arise from the selection of a resistant population over time. Here is a step-by-step troubleshooting workflow:
-
Confirm the Identity and Purity of Your Cell Line:
-
Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.
-
Check for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Verify the Integrity of Your this compound Compound:
-
Ensure the compound has been stored correctly and has not degraded.
-
Test the activity of your this compound stock on a known sensitive control cell line.
-
-
Investigate Potential Mechanisms of Resistance:
-
Assess the p53 pathway:
-
Sequence the TP53 gene in your resistant cell line to check for acquired mutations.
-
Perform a functional p53 assay. Treat both sensitive and resistant cells with this compound and a positive control (e.g., a DNA damaging agent like doxorubicin). Analyze the induction of p53, p21, and MDM2 by Western blot and qRT-PCR. A lack of induction in the resistant line suggests a defect in the p53 pathway.
-
-
Investigate drug efflux:
-
Measure the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) at the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels in both sensitive and resistant cells.
-
Perform a cellular efflux assay using a fluorescent substrate for ABC transporters (e.g., Calcein-AM). Increased efflux in the resistant line is indicative of this mechanism.
-
-
Evaluate drug uptake:
-
Perform a cellular uptake assay to compare the intracellular accumulation of a fluorescent analog of this compound or a related compound in sensitive versus resistant cells.
-
-
-
Problem 2: How do I distinguish between on-target and off-target effects of this compound?
-
Question: I am observing a phenotype in my cells upon this compound treatment, but I am unsure if it is a direct result of MDM2-p53 inhibition.
-
Answer: Distinguishing between on-target and off-target effects is crucial for interpreting your results.
-
Use a p53-null or mutant cell line as a negative control: An on-target effect of this compound should be dependent on the presence of wild-type p53. If you observe the same phenotype in a cell line lacking functional p53, it is likely an off-target effect.
-
Rescue experiment: If you have generated a resistant cell line with a confirmed TP53 mutation, re-introducing wild-type p53 should re-sensitize the cells to this compound if the resistance is due to the p53 mutation.
-
Use a structurally different MDM2 inhibitor: If a different class of MDM2 inhibitor produces the same p53-dependent phenotype, it is more likely to be an on-target effect.
-
Knockdown of the target: Use siRNA or shRNA to knock down MDM2. This should mimic the on-target effects of this compound, such as p53 stabilization and p21 induction.
-
Data Presentation
Table 1: Comparative IC50 Values of MDM2 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | p53 Status | MDM2 Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| SJSA-1 | Wild-type | Nutlin-3 | ~100 | >2000 | >20 | [1] |
| NGP | Wild-type | Nutlin-3 | ~200 | >2000 | >10 | [1] |
| SJSA-1 | Wild-type | MI-63 | ~50 | >1000 | >20 | [1] |
| NGP | Wild-type | MI-63 | ~100 | >1000 | >10 | [1] |
| HCT116 | Wild-type | AMG-232 | 9.4 | Not Reported | - | [2] |
| SJSA-1 | Wild-type | AMG-232 | 23.8 | Not Reported | - | [2] |
| ACHN | Wild-type | AMG-232 | 16.4 | Not Reported | - | [2] |
| DBTRG-05MG | Wild-type | AMG-232 | 190 | Not Reported | - | [3] |
| U87MG | Wild-type | AMG-232 | 350 | Not Reported | - | [3] |
| U373MG | Mutant | AMG-232 | 27,360 | Not Applicable | - | [3] |
| LN18 | Mutant | AMG-232 | 18,540 | Not Applicable | - | [3] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTS or CCK-8) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage Cells:
-
Monitor the cells for signs of cell death. Initially, a significant portion of the cell population may die.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistance: At various stages, and once a significantly resistant population is established (e.g., tolerating 5-10 times the initial IC50), perform a cell viability assay to determine the new IC50. A significant increase in the IC50 value confirms the development of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of p53 Pathway Activation
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the expression levels of p53, MDM2, and p21 between the sensitive and resistant cell lines, normalized to the loading control (β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
Materials:
-
Cell lysates from treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-p53, anti-MDM2)
Procedure:
-
Prepare Cell Lysates: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear Lysates: Incubate the lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-MDM2 antibody overnight at 4°C.
-
Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Wash: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using anti-p53 and anti-MDM2 antibodies. A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the presence of this compound indicates disruption of the interaction.
Visualizations
Caption: MDM2-p53 pathway and this compound inhibition.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Generating and characterizing resistant cell lines.
References
AM-8553 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AM-8553, a potent piperidinone-based inhibitor of the MDM2-p53 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C to minimize degradation.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53.[2][3][4][5][6] By binding to MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q3: In which solvents can I dissolve this compound?
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays. | 1. Improper Storage: The compound may have degraded due to storage at incorrect temperatures or in an inappropriate solvent. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation. 3. Contamination: The stock solution may be contaminated. | 1. Verify Storage Conditions: Ensure the compound is stored as recommended (-20°C for powder, -80°C for solutions).[1] 2. Aliquot Stock Solutions: Prepare small, single-use aliquots of the stock solution to minimize freeze-thaw cycles. 3. Use Fresh Stock: Prepare a fresh stock solution from the powder. |
| Inconsistent experimental results. | 1. Inaccurate Pipetting: Inaccurate dispensing of the compound can lead to variability in the final concentration. 2. Precipitation of Compound: The compound may have precipitated out of the solution, especially in aqueous media. 3. Cell Line Instability: The p53 status of the cell line may have changed over passages. | 1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling. 2. Check Solubility: Visually inspect solutions for any signs of precipitation. If necessary, sonicate briefly or prepare a fresh dilution. 3. Authenticate Cell Lines: Regularly verify the p53 status of your cell lines. |
| High background signal in assays. | 1. Non-specific Binding: The compound may be binding non-specifically to other proteins or assay components. 2. Compound Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence). | 1. Include Proper Controls: Use control wells with vehicle only to determine the baseline signal. 2. Run Compound Interference Assay: Test the compound in the absence of the target protein to check for any intrinsic signal. |
This compound Degradation and Stability
Currently, there is limited publicly available quantitative data on the specific degradation pathways and degradation products of this compound under various stress conditions. To ensure the integrity of experimental results, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Summary of Stability Data (Hypothetical Data for Illustrative Purposes)
The following table is a template. Researchers should populate this table with their own experimental data.
| Condition | Parameter | Duration | % this compound Remaining | Observations |
| Hydrolytic | 0.1 N HCl | 24 hours | User-defined | User-defined |
| 0.1 N NaOH | 24 hours | User-defined | User-defined | |
| Neutral (pH 7.0) | 24 hours | User-defined | User-defined | |
| Oxidative | 3% H₂O₂ | 24 hours | User-defined | User-defined |
| Photolytic | UV Light (254 nm) | 24 hours | User-defined | User-defined |
| Visible Light | 7 days | User-defined | User-defined | |
| Thermal | 60°C | 7 days | User-defined | User-defined |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a heat-controlled oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours for UV, 7 days for visible light). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The percentage of remaining this compound can be calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.
4. Characterization of Degradation Products:
-
If significant degradation is observed, techniques such as LC-MS/MS can be used to identify and characterize the degradation products.
Visualizations
MDM2-p53 Signaling Pathway
The following diagram illustrates the central role of the MDM2-p53 interaction, which is the target of this compound. Under normal conditions, MDM2 keeps p53 levels low. When this interaction is inhibited by this compound, p53 can accumulate and induce downstream effects like cell cycle arrest and apoptosis.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Forced Degradation Study
This workflow outlines the key steps involved in assessing the stability of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
p53-independent effects of AM-8553
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AM-8553, a potent small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between these two proteins. This inhibition leads to the stabilization and activation of the p53 tumor suppressor protein, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
Q2: Does this compound have any known p53-independent effects?
While the primary and well-characterized mechanism of this compound is p53-dependent, the potential for p53-independent effects exists and is an active area of investigation.[1] MDM2, the direct target of this compound, is known to have several p53-independent functions, including roles in cell cycle control, DNA repair, and transcriptional regulation.[2][3][4][5][6] Therefore, inhibition of MDM2 by this compound could theoretically impact these pathways even in the absence of functional p53. However, specific p53-independent activities of this compound itself are not yet well-documented in published literature. It is recommended to evaluate the effects of this compound in p53-null or mutant cell lines to explore potential p53-independent mechanisms.[1]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be stored at -20°C and can be stable for several months. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that have wild-type p53 and express high levels of MDM2. The SJSA-1 osteosarcoma cell line, which has MDM2 gene amplification, is a commonly used sensitive model.[1][7] The efficacy of this compound is expected to be significantly lower in cell lines with mutated or deleted p53.
Q5: What is the relationship between this compound and AMG 232?
AMG 232 is a derivative of this compound that was developed through further optimization.[8] AMG 232 exhibits improved biochemical and cellular potency, as well as enhanced pharmacokinetic properties, and has progressed into clinical trials.[8]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular activity observed | Cell line has mutant or null p53. | Confirm the p53 status of your cell line. Use a positive control cell line with wild-type p53 (e.g., SJSA-1, HCT116). |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid multiple freeze-thaw cycles. | |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| High background in biochemical assays (e.g., Fluorescence Polarization) | Non-specific binding of the compound. | Include appropriate controls, such as a scrambled peptide or a structurally similar but inactive compound. Optimize buffer conditions (e.g., add a non-ionic detergent like 0.01% Triton X-100 or Tween-20). |
| Aggregation of the compound. | Check the solubility of this compound in your assay buffer. If precipitation is observed, consider adjusting the buffer composition or lowering the compound concentration. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Pipetting errors or inaccurate compound dilution. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the compound for treating multiple wells or plates. | |
| Unexpected toxicity in animal models | Off-target effects. | While this compound is selective for MDM2, high concentrations may lead to off-target effects.[1] Consider performing a dose-escalation study to determine the maximum tolerated dose. |
| Formulation and bioavailability issues. | This compound has modest oral bioavailability in mice.[7] Ensure proper formulation for in vivo studies to achieve adequate plasma concentrations. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (KD) | 0.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| HTRF IC50 | 1.1 nM | Homogeneous Time-Resolved Fluorescence | [9] |
| SJSA-1 EdU IC50 | 68 nM | EdU incorporation assay in SJSA-1 cells | [9] |
| In Vivo Efficacy | Partial tumor regression (27%) | SJSA-1 xenograft model at 200 mg/kg once daily | [1][7] |
| Oral Bioavailability (F) | 12% | Mice | [7] |
| Oral Bioavailability (F) | 100% | Rats | [7] |
Experimental Protocols
Protocol 1: MDM2-p53 Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide)
-
This compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In each well of the 384-well plate, add the diluted this compound or DMSO as a vehicle control.
-
Add the fluorescently labeled p53 peptide to each well at a final concentration of ~5-10 nM.
-
Add the recombinant MDM2 protein to each well at a concentration that gives a stable and robust FP signal (typically in the low nanomolar range, to be determined empirically).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the FP signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based p21 Reporter Assay
This assay measures the activation of the p53 pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of the p21 promoter, a downstream target of p53.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
p21 promoter-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well white, clear-bottom plate.
-
Transfect the cells with the p21 promoter-luciferase reporter plasmid according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the fold induction of luciferase activity against the this compound concentration to determine the EC50 value.
Visualizations
Caption: p53-Dependent Signaling Pathway of this compound.
Caption: Potential p53-Independent Effects of this compound via MDM2 Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p53-independent functions of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] p 53-Independent Functions of MDM 2 | Semantic Scholar [semanticscholar.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. p53-Independent Activities of MDM2 and Their Relevance to Cancer ...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Navigating the Path to Clinic: A Technical Support Center for AM-8553 Development
The clinical development of AM-8553, a potent inhibitor of the MDM2-p53 interaction, presents both exciting opportunities and significant challenges for researchers in oncology. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential hurdles in the pre-clinical and clinical investigation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to the reactivation of p53's tumor-suppressing functions, including cell cycle arrest and apoptosis.
Q2: What are the key challenges observed in the pre-clinical development of this compound?
A2: Several critical issues have been identified that require careful consideration during the clinical development of this compound. These include incomplete tumor regression in xenograft models despite high potency, modest oral bioavailability in mice, the need for comprehensive toxicity profiling, and the necessity to unequivocally establish its p53-dependent antitumor activity in vivo.[2][3]
Q3: Has this compound entered clinical trials?
A3: While this compound showed a promising outlook, further research and optimization led to the development of a successor compound, AMG 232.[4][5] AMG 232 exhibited improved biochemical and cellular potency and has been advanced into clinical trials for cancer treatment.[4]
Troubleshooting Guide
This guide addresses specific experimental issues that researchers may encounter.
Issue 1: Inconsistent or Sub-optimal Anti-tumor Efficacy in Xenograft Models
Potential Cause 1: Poor Oral Bioavailability
-
Troubleshooting: this compound has demonstrated modest oral bioavailability (F=12%) in mice, which may lead to sub-therapeutic concentrations in the tumor tissue.[2][3]
-
Recommendation: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to ensure adequate systemic exposure. If oral administration is necessary, formulation optimization studies to enhance absorption are recommended.
-
Potential Cause 2: Off-Target Effects
-
Troubleshooting: The observed in vivo activity might be a combination of on-target p53 activation and off-target effects.[2][3]
Potential Cause 3: Tumor Heterogeneity and Resistance
-
Troubleshooting: The selected tumor model, while sensitive to MDM2 inhibitors, may harbor resistant cell populations.
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship in vivo
Potential Cause: Complex Pharmacokinetics
-
Troubleshooting: The relationship between the administered dose and the resulting tumor growth inhibition may be non-linear due to pharmacokinetic factors.
-
Recommendation: Conduct detailed pharmacokinetic studies to correlate plasma and tumor concentrations of this compound with pharmacodynamic markers of p53 activation (e.g., p21, MDM2 induction) and anti-tumor response.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 0.4 nM | Surface Plasmon Resonance (MDM2) | [2] |
| HTRF IC50 | 1.1 nM | Homogeneous Time-Resolved Fluorescence | [6] |
| Cellular IC50 (EdU) | 68 nM | SJSA-1 cell line | [6] |
| Tumor Regression (R) | 27% (partial) | SJSA-1 Xenograft (200 mg/kg, once daily) | [2][3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (F) | Projected Human Half-life | Reference |
| Mice | 12% | - | [2][3] |
| Rats | 100% | - | [2][3] |
| Human (projected) | - | >12 hours | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity of this compound to the MDM2 protein.
-
Methodology:
-
Immobilize recombinant human MDM2 protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different concentrations.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
2. Cell Proliferation Assay (EdU Incorporation)
-
Objective: To assess the anti-proliferative activity of this compound in a cancer cell line.
-
Methodology:
-
Seed SJSA-1 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect the incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Counterstain the cell nuclei (e.g., with Hoechst 33342).
-
Image the plates using a high-content imaging system and quantify the percentage of EdU-positive cells.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
3. Xenograft Tumor Model Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Implant SJSA-1 tumor cells subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., at a dose of 200 mg/kg) or vehicle orally once daily.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate tumor growth inhibition and regression for the treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in reactivating p53.
Experimental Workflow for Pre-clinical Evaluation
Caption: A typical pre-clinical workflow for an MDM2 inhibitor.
Logical Relationship of this compound Development Challenges
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound|AM8553;AM 8553 [dcchemicals.com]
Validation & Comparative
A Comparative Analysis of In Vivo Efficacy: AM-8553 Versus AMG-232
This guide provides a detailed comparison of the in vivo efficacy of two potent piperidinone-based inhibitors of the MDM2-p53 interaction, AM-8553 and its successor, AMG-232. Both compounds were developed to reactivate the tumor suppressor p53 by disrupting its interaction with its negative regulator, MDM2. This comparison is intended for researchers, scientists, and professionals in drug development interested in the preclinical antitumor activity of these molecules.
Overview of this compound and AMG-232
This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction.[1][2] Further structural optimization of this compound led to the development of AMG-232, a compound with improved biochemical and cellular potency, as well as enhanced pharmacokinetic properties.[3][4][5] AMG-232 has advanced into clinical trials for the treatment of various cancers.[4][6][7]
In Vivo Antitumor Efficacy
Both this compound and AMG-232 have demonstrated significant in vivo antitumor activity in xenograft models of human cancer, particularly in tumors with wild-type p53. The most frequently cited model for evaluating the efficacy of these compounds is the SJSA-1 osteosarcoma xenograft model, which is characterized by MDM2 gene amplification and is highly sensitive to MDM2 inhibitors.[1][3]
Quantitative Comparison of In Vivo Efficacy
| Compound | Xenograft Model | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | SJSA-1 Osteosarcoma | 200 mg/kg, once daily (oral) | Tumor Regression | Partial tumor regression (R=27%)[1] |
| AMG-232 | SJSA-1 Osteosarcoma | 10, 30, 60 mg/kg, once daily (oral) | ED₅₀ | 9.1 mg/kg[4][5][8] |
| 60 mg/kg, once daily (oral) | Tumor Regression | Complete tumor regression in 10 of 12 mice[8] | ||
| HCT116 Colorectal Cancer | 100 mg/kg (oral) | Tumor Growth Inhibition (TGI) | 86% TGI, ED₅₀ of 31 mg/kg[9] | |
| A375 Melanoma | 100 mg/kg (oral) | Tumor Growth Inhibition (TGI) | 97% TGI, ED₅₀ of 18 mg/kg[9] |
Mechanism of Action: The p53 Signaling Pathway
Both this compound and AMG-232 function by inhibiting the interaction between MDM2 and p53. In cancer cells with wild-type p53, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation. By blocking this interaction, these inhibitors stabilize p53, allowing it to accumulate in the nucleus and activate downstream target genes that control cell cycle arrest and apoptosis.
Caption: The p53 signaling pathway and the mechanism of action of this compound and AMG-232.
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo efficacy of MDM2 inhibitors in xenograft models, based on the methodologies described in the cited literature.[3][8]
In Vivo Xenograft Efficacy Study Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head In Vitro Comparison of MDM2 Inhibitors: AM-8553 vs. Nutlin-3a
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: AM-8553 and Nutlin-3a. This analysis is supported by experimental data on their biochemical potency and cellular activity, along with detailed experimental protocols.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, a function that is often impaired in tumor cells. A common mechanism for p53 inactivation in cancers with wild-type TP53 is the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. By binding to p53, MDM2 promotes its degradation, thereby suppressing its tumor-suppressive functions. The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.
This guide focuses on two such inhibitors: Nutlin-3a, a well-characterized and widely used benchmark compound, and this compound, a potent piperidinone-based inhibitor.
Biochemical Potency: A Clear Distinction
This compound demonstrates significantly higher biochemical potency in inhibiting the MDM2-p53 interaction compared to Nutlin-3a. This is evident from their respective 50% inhibitory concentrations (IC50) and dissociation constants (Kd) against the MDM2 protein.
| Compound | Target | IC50 | Kd |
| This compound | MDM2 | ~1.1 nM | ~0.4 nM |
| Nutlin-3a | MDM2 | ~90 nM | Not widely reported |
Note: IC50 and Kd values are compiled from multiple sources and may vary depending on the specific assay conditions.
Cellular Activity: Restoring p53 Function
Both this compound and Nutlin-3a effectively activate the p53 pathway in cancer cells harboring wild-type TP53. This activation leads to a cascade of downstream events, including cell cycle arrest and apoptosis.
P53 and p21 Induction
A hallmark of MDM2 inhibition is the stabilization and accumulation of p53, which in turn transcriptionally activates its target genes, such as the cyclin-dependent kinase inhibitor p21.
-
Nutlin-3a has been extensively shown to induce a robust accumulation of p53 and p21 proteins in a dose- and time-dependent manner in various cancer cell lines, including HCT116 (colon cancer) and SJSA-1 (osteosarcoma)[1][2][3].
-
This compound has also been demonstrated to effectively activate wild-type p53 in vitro[4]. Its p53-dependent activity was confirmed in HCT-116 p53 wild-type and p53-null isogenic cell lines, showing clear induction of p21 in the p53 wild-type cells.
Effects on Cell Viability
The activation of p53 by these inhibitors translates into anti-proliferative and cytotoxic effects in cancer cells.
| Compound | Cell Line (p53 status) | Effect | IC50 / Observation |
| This compound | HCT-116 (wild-type) | Inhibition of cell proliferation | p53-dependent activity established |
| Nutlin-3a | HCT116 (wild-type) | Inhibition of cell viability | IC50 values reported in the low micromolar range |
| Nutlin-3a | SJSA-1 (wild-type, MDM2 amplified) | Induction of apoptosis | ~60% apoptosis after 40 hours |
| Nutlin-3a | Various cancer cell lines (wild-type) | Cell cycle arrest (G1 and G2/M) | Effective cell cycle arrest observed |
Note: Cellular IC50 values can vary significantly based on the cell line, assay duration, and endpoint measured.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
References
- 1. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Nutlin-3a treatment promotes endoreduplication and the generation of therapy-resistant tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the p53-Dependence of AM-8553's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the on-target effects of a compound is paramount. This guide provides a comparative analysis of experimental data and protocols for validating the p53-dependence of AM-8553, a potent small molecule inhibitor of the MDM2-p53 interaction. We will compare its performance with its successor, AMG 232, and the well-established MDM2 inhibitor, Nutlin-3a.
This compound is a piperidinone-based inhibitor that binds to MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53 in cancer cells with wild-type TP53.[1][2] This activation of p53 can trigger downstream cellular responses, including cell cycle arrest and apoptosis, making it a promising therapeutic strategy for cancers that retain wild-type p53.[3][4] However, rigorous validation is crucial to confirm that the observed anti-tumor effects are indeed mediated through the p53 pathway. This guide outlines the key experiments and expected outcomes for such validation.
Comparative Efficacy of MDM2 Inhibitors
The potency of MDM2 inhibitors is a critical factor in their therapeutic potential. This compound demonstrated significant potency, which was further improved upon by its successor, AMG 232. The following table summarizes the comparative in vitro efficacy of these compounds against various cancer cell lines.
| Compound | Cell Line | p53 Status | Assay | IC50/EC50/K D | Reference |
| This compound | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | Cell Growth | Not explicitly stated, but AMG 232 is an optimization of this compound | [2] |
| MDM2 | - | Binding Affinity (K D ) | 0.4 nM | [5] | |
| AMG 232 | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | Cell Proliferation (EdU) | 9.1 nM | [6] |
| HCT116 (Colon Carcinoma) | Wild-type | Cell Proliferation | 10 nM | [7] | |
| HT-29 (Colon Carcinoma) | Mutant | Cell Proliferation | >10 µM (inactive) | [7] | |
| MDM2 | - | Binding Affinity (SPR K D ) | 0.045 nM | [6] | |
| Nutlin-3a | Various (HL cell lines) | Wild-type | Cell Viability | Micromolar range | [3][8] |
| HCT116, RKO, etc. | Wild-type | p21 Induction | Dose-dependent | [9] |
Experimental Protocols for Validating p53-Dependence
To rigorously validate the p53-dependence of this compound and its analogs, a series of well-defined experiments are essential. Below are the detailed methodologies for key assays.
In Vitro Cell Proliferation Assay Using Isogenic Cell Lines
This assay is fundamental to demonstrating that the cytotoxic or cytostatic effects of the compound are dependent on the presence of functional p53.
-
Objective: To compare the effect of the compound on the proliferation of cells with and without functional p53.
-
Cell Lines: HCT116 p53+/+ (wild-type) and HCT116 p53-/- (null) isogenic cell lines are a standard model.[7] Other suitable pairs include cancer cell lines with wild-type p53 (e.g., SJSA-1, MCF7) versus those with mutant or null p53 (e.g., HT-29, Saos-2).[7][10]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (e.g., this compound, AMG 232, or Nutlin-3a) for 72 hours.[11]
-
Assess cell viability/proliferation using a standard method such as MTS, MTT, or a fluorescence-based assay (e.g., CyQUANT).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Expected Outcome: The compound should exhibit potent inhibition of proliferation in p53 wild-type cells, while having minimal effect on p53-null or mutant cells.[7]
Western Blot Analysis of p53 and its Target Genes
This experiment directly visualizes the stabilization of p53 and the activation of its downstream targets.
-
Objective: To detect changes in the protein levels of p53 and its transcriptional targets (e.g., p21, MDM2, PUMA) following compound treatment.
-
Cell Lines: Use a panel of p53 wild-type and mutant/null cell lines.
-
Procedure:
-
Treat cells with the compound at various concentrations and for different time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, MDM2, PUMA, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody and visualize the protein bands using chemiluminescence.
-
-
Expected Outcome: In p53 wild-type cells, treatment should lead to a dose- and time-dependent increase in p53, p21, MDM2, and PUMA protein levels. No such increase should be observed in p53-mutant or -null cells.[1][2]
Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression
This assay quantifies the transcriptional activation of p53 target genes.
-
Objective: To measure the change in mRNA levels of p53 target genes upon compound treatment.
-
Procedure:
-
Treat cells as described for Western blotting.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for p53 target genes (e.g., CDKN1A (p21), MDM2, BBC3 (PUMA)).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Expected Outcome: A significant upregulation of p21, MDM2, and PUMA mRNA should be observed in p53 wild-type cells treated with the compound, but not in p53-deficient cells.[1][11]
Cell Cycle Analysis
This assay determines the effect of p53 activation on cell cycle progression.
-
Objective: To assess whether the compound induces a p53-dependent cell cycle arrest.
-
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Expected Outcome: In p53 wild-type cells, the compound should induce a G1 and/or G2/M cell cycle arrest, as evidenced by an accumulation of cells in these phases.[3][4] This effect should be absent or significantly reduced in p53-null cells.
Apoptosis Assay
This assay measures the induction of programmed cell death.
-
Objective: To determine if the compound induces p53-dependent apoptosis.
-
Procedure:
-
Treat cells with the compound for a suitable duration (e.g., 48-72 hours).
-
Detect apoptotic cells using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
-
Expected Outcome: The compound should induce a higher percentage of apoptotic cells in the p53 wild-type population compared to the p53-deficient cells.[3][12]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the p53 signaling pathway and a typical workflow for validating p53-dependence.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound/AMG 232.
Caption: Experimental workflow for validating the p53-dependence of a compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 8. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Transient Nutlin-3a treatment promotes endoreduplication and the generation of therapy-resistant tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AM-8553 Cross-Reactivity with Other Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of AM-8553, a potent inhibitor of the MDM2-p53 protein-protein interaction. Due to the limited availability of comprehensive cross-reactivity data for this compound, this guide primarily focuses on the selectivity profile of its closely related and more clinically advanced successor, AMG 232 (also known as Navtemadlin). The development of AMG 232 originated from the optimization of this compound, suggesting a similar, albeit likely improved, selectivity profile.
Executive Summary
This compound and its successor, AMG 232, are highly potent and selective inhibitors of the MDM2-p53 interaction. The primary on-target effect of these molecules is the disruption of the MDM2-p53 complex, leading to the stabilization and activation of p53 and subsequent tumor cell cycle arrest and apoptosis. Extensive preclinical studies for AMG 232 have demonstrated a favorable selectivity profile with minimal off-target activity against a broad range of other proteins, including kinases and the closely related MDM2 homolog, MDMX.
On-Target and Off-Target Binding Profile of AMG 232
The selectivity of AMG 232 has been evaluated against various protein targets. The following tables summarize the key findings from preclinical studies.
Table 1: On-Target Activity of this compound and AMG 232 against MDM2
| Compound | Target | Assay Type | Affinity (KD) | IC50 | Reference |
| This compound | MDM2 | Surface Plasmon Resonance | 0.4 nM | - | [1] |
| AMG 232 | MDM2 | Surface Plasmon Resonance | 0.045 nM | - | [2] |
| AMG 232 | MDM2-p53 Interaction | HTRF-based assay | - | 0.6 nM | [2] |
Table 2: Cross-Reactivity Profile of AMG 232 against Other Proteins
| Protein Target/Family | Assay Type | Concentration Tested | Result | Reference |
| MDMX | Biochemical Inhibition Assay | Up to 10 µM | No inhibition | [2] |
| Kinase Panel (392 non-mutated kinases) | ScanMax Kinase Profiling Assay | 10 µM | 1 hit: Protein Kinase D2 (PRKD2) with 69% inhibition | [2] |
| Cytochrome P450 Isoforms (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4) | Inhibition Assay | >30 µM | Not a potent inhibitor | [2] |
| Cytochrome P450 Isoform (CYP2C8) | Inhibition Assay | 8.5 µM (IC50) | Weak competitive inhibitor | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended signaling pathway of this compound/AMG 232 and a general workflow for assessing protein cross-reactivity.
References
A Head-to-Head Comparison of Leading MDM2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 represents a critical checkpoint in cancer development. In many tumors with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-killing functions. The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53. This guide provides an objective, data-driven comparison of the performance of several leading MDM2 inhibitors that have been extensively studied in preclinical and clinical settings.
The MDM2-p53 Signaling Pathway
MDM2 negatively regulates p53 through direct binding, which blocks p53's transcriptional activity and promotes its ubiquitination and subsequent degradation by the proteasome. MDM2 inhibitors are designed to fit into the p53-binding pocket on MDM2, thereby preventing this interaction. This liberates p53 from MDM2's control, leading to its stabilization, accumulation, and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
Quantitative Performance Data
The following tables summarize the biochemical and cellular potency of key MDM2 inhibitors based on publicly available experimental data. These compounds represent different chemical scaffolds, including cis-imidazolines (Nutlins), pyrrolidines, and piperidinones.
Table 1: Biochemical Binding Affinity to MDM2
This table compares the direct binding affinity of various inhibitors to the MDM2 protein. Lower values (IC50 or Ki) indicate higher potency.
| Inhibitor | Chemical Class | MDM2 Binding Affinity (IC50 / Ki, nM) | Reference |
| Nutlin-3a | cis-Imidazoline | IC50: ~90 | [1] |
| RG7112 | Nutlin Analog | IC50: 18 | [2][3] |
| Idasanutlin (RG7388) | Pyrrolidine | IC50: 6 | [2][3] |
| SAR405838 (MI-77301) | Spiro-oxindole | Ki: 0.88 | [1] |
| AMG-232 (Navtemadlin) | Piperidinone | IC50: 0.6; Kd: 0.045 | [3] |
| Siremadlin (HDM201) | Isoindolinone | Picomolar range | [4] |
| MI-888 | Spiro-oxindole | Ki: 0.44 | [2][3] |
Table 2: Cellular Potency in p53 Wild-Type Cancer Cell Lines
This table shows the concentration of each inhibitor required to inhibit the growth of cancer cells by 50% (IC50). The data is primarily from the SJSA-1 (osteosarcoma, MDM2-amplified) and HCT-116 (colon cancer) cell lines, which are standard models for evaluating MDM2 inhibitors.
| Inhibitor | SJSA-1 IC50 (nM) | HCT-116 IC50 (nM) | RS4;11 (Leukemia) IC50 (nM) | Reference(s) |
| Nutlin-3a | 1000 - 2000 | 1000 - 2000 | ~540 | [1][2][5] |
| RG7112 | 180 - 2200 | Not specified | Not specified | [2][3] |
| Idasanutlin (RG7388) | ~30 (average) | ~30 (average) | Not specified | [3] |
| SAR405838 (MI-77301) | Not specified | Not specified | Not specified | |
| AMG-232 (Navtemadlin) | 9.1 | 10 | Not specified | [2][3] |
| Siremadlin (HDM201) | Potent activity | Potent activity | Not specified | [4] |
| MI-888 | 80 | 92 | 60 | [2][5] |
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes the observed anti-tumor activity of MDM2 inhibitors in mouse xenograft models, typically using the SJSA-1 cell line.
| Inhibitor | Xenograft Model | Dosing & Route | Outcome | Reference(s) |
| Nutlin-3a | SJSA-1 | 200 mg/kg, oral, twice daily | 90% tumor growth inhibition | [1][2] |
| RG7112 | SJSA-1 | 100 mg/kg, oral, daily | Partial tumor regression | [2] |
| Idasanutlin (RG7388) | SJSA-1 | Lower doses than RG7112 | More effective than RG7112 | [6] |
| AMG-232 (Navtemadlin) | SJSA-1 | 60 mg/kg, oral, daily | Complete tumor regression in 10/12 animals | [2] |
| MI-888 | SJSA-1 & RS4;11 | 100 mg/kg, oral, daily | Complete and durable tumor regression | [2] |
Clinical Trial Insights
Several MDM2 inhibitors have advanced into clinical trials. A common challenge is on-target toxicity, particularly hematological side effects like thrombocytopenia and neutropenia, as well as gastrointestinal issues such as nausea and diarrhea.[7][8] These side effects arise from the activation of p53 in normal, healthy tissues. To mitigate this, intermittent dosing schedules are often employed.[8] For instance, milademetan was tested using a schedule of 3 days on, 11 days off, which helped manage hematologic toxicities while maintaining efficacy.[8]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the objective comparison of drug candidates. Below are standardized protocols for key assays used in the characterization of MDM2 inhibitors.
MDM2-p53 Binding Assay (Time-Resolved FRET)
This assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Objective: To determine the IC50 value of an inhibitor for the MDM2-p53 interaction.
-
Principle: The assay uses a GST-tagged MDM2 protein and a biotinylated p53 peptide. A Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When MDM2 and p53 interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Dispense test compounds at various concentrations into a low-volume 384-well plate.
-
Add a solution containing the GST-MDM2 protein to all wells.
-
Add a solution containing the biotin-p53 peptide and the HTRF detection reagents (Europium anti-GST and Streptavidin-acceptor).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Objective: To determine the IC50 value of an inhibitor on cancer cell line proliferation.
-
Protocol:
-
Seed cancer cells (e.g., SJSA-1) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of the MDM2 inhibitor for 72 hours.[4]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blot for p53 Pathway Activation
This method is used to detect the stabilization of p53 and the increased expression of its downstream targets, p21 and MDM2, following inhibitor treatment.
-
Objective: To confirm the on-target effect of the inhibitor by observing changes in key pathway proteins.
-
Protocol:
-
Treat cells with the MDM2 inhibitor at various concentrations or for various time points.
-
Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MDM2 inhibitor in a mouse model.
-
Objective: To assess the in vivo anti-tumor activity of an MDM2 inhibitor.
-
Protocol:
-
Implant human cancer cells (e.g., SJSA-1) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[11]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups (n=8-10 mice per group).[12]
-
Administer the MDM2 inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p53 pathway markers).
-
Calculate tumor growth inhibition (TGI) or regression and assess the statistical significance of the results.
-
References
- 1. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
On-Target Activity of AM-8553 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of AM-8553 in vivo against other notable MDM2-p53 interaction inhibitors. The data presented is compiled from key preclinical studies to offer an objective overview of performance, supported by detailed experimental methodologies.
Comparative Analysis of In Vivo Activity
The following table summarizes the key in vivo efficacy and pharmacodynamic parameters of this compound and comparable MDM2 inhibitors. This data is primarily derived from studies utilizing human tumor xenograft models in immunocompromised mice, with the SJSA-1 osteosarcoma line (harboring MDM2 amplification and wild-type p53) being a key model.
| Compound | In Vivo Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | On-Target Biomarker Modulation (p21, MDM2, PUMA) | Key Findings & Limitations |
| This compound | SJSA-1 Osteosarcoma Xenograft (Athymic Nude Mice) | 200 mg/kg, once daily, oral gavage | Dose-dependent tumor growth inhibition, with partial tumor regression (27%) observed at the highest dose. | Activates p53 in vivo, leading to upregulation of p53 target genes. | While showing clear on-target activity, its p53-dependent in vivo antitumor activity has not been definitively established and may involve off-target effects. Suffers from high clearance and low oral bioavailability (12%) in mice. |
| AMG 232 | SJSA-1 & HCT-116 Xenografts (Athymic Nude Mice) | 9.1 mg/kg ED50 in SJSA-1 model, daily oral administration | Significant tumor growth inhibition across multiple models. Achieved complete tumor regression in the SJSA-1 model. | Time- and dose-dependent induction of p21, MDM2, and PUMA mRNA in tumor tissues. | An optimized successor to this compound with significantly improved potency and pharmacokinetic properties. Demonstrates clear p53-dependent cell cycle arrest and apoptosis in vivo. |
| Nutlin-3a | Various Xenograft Models (e.g., A549 lung cancer) | 200 mg/kg, twice daily, oral gavage | Significant tumor growth inhibition. | Upregulation of p53 and its target genes (e.g., p21) in tumor tissues. | A well-established benchmark MDM2 inhibitor. Its in vivo efficacy can be limited by pharmacokinetic properties. |
| Idasanutlin (RG7388) | SJSA-1 Xenograft (Nude Mice) | 25 mg/kg, oral gavage, every other day | Potent tumor growth inhibition. | Activation of the p53 pathway, leading to increased p21 and cleaved caspase-3 in tumor tissues. | A second-generation Nutlin analog with improved potency and selectivity. Has been evaluated in clinical trials. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway targeted by this compound and the general experimental workflows used to assess its on-target activity in vivo.
A Comparative Guide to MDM2 Inhibitors: Alternatives to AM-8553 for p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can inhibit the interaction between MDM2 and the tumor suppressor protein p53 has opened new avenues in cancer therapy. By disrupting this interaction, the p53 pathway can be reactivated in cancer cells with wild-type TP53, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. AM-8553 is a potent piperidinone-based MDM2 inhibitor, and this guide provides a comparative overview of several key alternative MDM2 inhibitors that have shown promise in preclinical and clinical development. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable compounds for their studies.
Performance Comparison of MDM2 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. The presented values for IC50, Kd, and Ki are crucial indicators of the inhibitors' potency and binding affinity to MDM2. Cellular IC50 values demonstrate their efficacy in a biological context.
| Compound Name | Alternative Names | Type of Inhibitor | MDM2 Binding Affinity (HTRF IC50, nM) | MDM2 Binding Affinity (SPR/other Kd, nM) | MDM2 Binding Affinity (Ki, nM) | Cellular Potency (SJSA-1 IC50, nM) | Cellular Potency (HCT116 IC50, nM) |
| This compound | - | Piperidinone | 1.1[1] | 0.4[1] | - | 9.1 (EdU assay)[2] | - |
| Navtemadlin | AMG-232, KRT-232 | Piperidinone | 0.6[1] | 0.045[1] | - | 9.1 (EdU assay)[3] | 10 (BrdU assay)[3] |
| Idasanutlin | RG7388 | Pyrrolidine | 6[4] | - | - | ~10 (MTT assay)[4] | ~10 (MTT assay)[4] |
| Siremadlin | HDM201 | Imidazolopyrrolidinone | - | - | - | ≤ 146 (XTT assay)[5] | - |
| Milademetan | DS-3032b | Dispiropyrrolidine | - | - | - | 21.9 (SK-N-SH, 72h) | - |
| Alrizomadlin | APG-115 | Spirooxindole | 3.8[6] | - | 1[6] | - | 18.9 (AGS cells, 72h)[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway, the general workflow for evaluating MDM2 inhibitors, and the mechanism of a competitive binding assay.
Caption: The p53-MDM2 negative feedback loop and the mechanism of MDM2 inhibitors.
Caption: General experimental workflow for the evaluation of MDM2 inhibitors.
Caption: Principle of a competitive binding assay for MDM2 inhibitors.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This protocol describes a competitive binding assay to measure the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant GST-tagged MDM2 protein
-
Biotinylated p53 peptide (e.g., sequence from the p53 transactivation domain)
-
Europium cryptate-labeled anti-GST antibody (Donor)
-
XL665-labeled streptavidin (Acceptor)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA
-
Test compounds (serially diluted in DMSO)
-
384-well low-volume white microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In the microplate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 5 µL of GST-MDM2 protein solution (final concentration ~5 nM).
-
Add 5 µL of biotinylated p53 peptide solution (final concentration ~10 nM).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Prepare a detection mixture containing the Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin in assay buffer.
-
Add 5 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of the binding kinetics (kon, koff) and affinity (Kd) of an MDM2 inhibitor to the MDM2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant MDM2 protein
-
Test compound (serially diluted)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Activate the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Immobilize the MDM2 protein onto the sensor chip surface via amine coupling to a target level of ~5000 RU.
-
Deactivate the remaining active esters by injecting ethanolamine.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the compound to dissociate in running buffer for a defined dissociation time (e.g., 600 seconds).
-
Regenerate the sensor surface between each compound injection if necessary (e.g., with a short pulse of a low pH buffer).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Cell Viability Assay (MTS Assay)
This protocol describes the use of the MTS assay to determine the effect of MDM2 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test compounds (serially diluted in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. revvity.com [revvity.com]
The Synergistic Potential of MDM2 Inhibition in Chemotherapy: A Comparative Guide on AM-8553 and its Successor, AMG 232
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of the Murine Double Minute 2 (MDM2) inhibitor AM-8553 and its clinical successor, AMG 232, when combined with conventional chemotherapy. Due to a scarcity of published data on this compound in combination therapies, this guide will focus on the extensive preclinical data available for AMG 232 as a representative and more potent compound of the same class, offering valuable insights into the potential of MDM2 inhibition to enhance the efficacy of cytotoxic agents.
This compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] While preclinical data on this compound as a single agent has been reported,[2][5] its synergistic effects with chemotherapy have been more extensively studied through its structurally related and more potent successor, AMG 232.[6][7] This guide will present the available data for AMG 232 in combination with doxorubicin and cisplatin, providing a framework for understanding the potential therapeutic benefits of this class of drugs.
Synergistic Effects of AMG 232 with Chemotherapy: Preclinical Evidence
Preclinical studies have demonstrated that AMG 232 acts synergistically with DNA-damaging chemotherapeutic agents, such as doxorubicin and cisplatin, in various cancer models. This synergy is attributed to the dual assault on cancer cells: chemotherapy-induced DNA damage activates p53, while AMG 232 prevents its degradation by MDM2, leading to a more robust and sustained anti-tumor response.[6][8]
Quantitative Analysis of Synergy
Table 1: In Vivo Antitumor Efficacy of AMG 232 in Combination with Chemotherapy
| Cancer Model | Chemotherapeutic Agent | AMG 232 Dose | Chemotherapy Dose | Combination Effect | Reference |
| NCI-H460 (Non-Small Cell Lung Cancer) | Cisplatin | 100 mg/kg | 5 mg/kg | Synergistic antitumor efficacy, resulting in tumor stasis | [6] |
| SJSA-1 (Osteosarcoma) | Doxorubicin | 15 mg/kg (suboptimal) | Not specified | Superior antitumor efficacy compared to single agents | [6] |
| NALM-6 (Pre-B Acute Lymphoblastic Leukemia) | Doxorubicin | 500 nM | 50 nM | Significant reduction in cell viability | [7] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of MDM2 inhibitors in combination with chemotherapy.
In Vitro Synergy Assessment (MTT Assay)
This protocol is adapted from studies evaluating the synergistic effects of anticancer agents.[7][9]
-
Cell Culture: NALM-6 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: Stock solutions of AMG 232 and Doxorubicin are prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of AMG 232, Doxorubicin, or a combination of both for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in 100 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated, and the synergistic effect is determined using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
In Vivo Tumor Xenograft Studies
This protocol is based on preclinical studies of AMG 232.[6]
-
Animal Models: Athymic nude mice are used for xenograft studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., NCI-H460) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, AMG 232 alone, chemotherapy alone (e.g., cisplatin), and the combination of AMG 232 and chemotherapy.
-
Drug Administration: AMG 232 is administered orally, while chemotherapy is administered via intraperitoneal injection according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Assessment: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the combination treatment group to the single-agent and vehicle control groups.
Signaling Pathways and Experimental Workflows
The synergistic effect of MDM2 inhibitors and chemotherapy is primarily mediated through the p53 signaling pathway.
MDM2-p53 Signaling Pathway in Response to Combination Therapy
Chemotherapeutic agents like doxorubicin and cisplatin cause DNA damage, which activates cellular stress responses, leading to the stabilization and activation of p53.[10][11] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][12] MDM2 inhibitors, such as this compound and AMG 232, block the interaction between MDM2 and p53, preventing the ubiquitination and subsequent proteasomal degradation of p53.[4] This leads to a significant accumulation of active p53, thereby amplifying the apoptotic signal initiated by chemotherapy.
Caption: MDM2-p53 signaling pathway activation by chemotherapy and MDM2 inhibitors.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of two drugs in vitro.
Caption: A standard workflow for in vitro drug synergy assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AM-8553: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of AM-8553, a potent MDM2 inhibitor used in cancer research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is therefore critical. The following procedures are based on established safety data for this compound and general best practices for hazardous chemical waste management.
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its specific hazards and the necessary safety precautions.
| Hazard Classification | Precautionary Statements[1] |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, particularly in areas without adequate exhaust ventilation[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general protocol to be adapted to your institution's specific guidelines.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), into a clearly labeled, dedicated hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Empty Containers:
-
"Empty" containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
Once decontaminated, the container can be disposed of according to institutional protocols for non-hazardous lab glass or plastic.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-3-methyl-2-oxo-3-piperidineacetic acid" or "this compound"[2].
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
The date of accumulation.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from direct sunlight and sources of ignition[1].
-
The recommended storage conditions for this compound are -20°C for the powder form and -80°C when in solvent[1].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent its release into the environment, where it is very toxic to aquatic life[1].
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or water courses[1].
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for segregating and disposing of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Navigating the Safe Handling of AM-8553: A Guide for Researchers
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and operational guidance for the handling and disposal of AM-8553, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Strict adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact.
Essential Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel must be thoroughly trained on the potential hazards and required safety measures before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator is required.
Engineering Controls
-
All handling of this compound, especially of the solid compound, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 478.41 g/mol | MedchemExpress |
| Chemical Formula | C25H29Cl2NO4 | MedchemExpress |
| CAS Number | 1352064-70-0 | MedchemExpress |
| HTRF IC50 | 1.1 nM | DC Chemicals |
| SJSA-1 EdU IC50 | 68 nM | DC Chemicals |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | DC Chemicals |
Mechanism of Action: The p53 Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By binding to MDM2, this compound prevents the degradation of p53, allowing it to accumulate in the cell. This accumulation of active p53 triggers downstream signaling pathways that can lead to cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay
This protocol outlines a representative method for assessing the effect of this compound on the proliferation of a cancer cell line with wild-type p53, such as HCT-116 or SJSA-1.
Materials
-
HCT-116 or SJSA-1 cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for SJSA-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Operational and Disposal Plans
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the absorbed material in a sealed container for disposal.
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in a designated hazardous waste container. All waste must be disposed of by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
